molecular formula C11H15ClN2 B2966241 (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride CAS No. 2137028-91-0

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B2966241
CAS No.: 2137028-91-0
M. Wt: 210.71
InChI Key: SBMNUMQBTBAIDY-ROLPUNSJSA-N
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Description

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride is a chiral bicyclic compound containing a phenyl group and a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of phenylacetonitrile with a suitable amine in the presence of a reducing agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride has several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of chiral diazabicyclic ligands, which are used in asymmetric catalysis reactions.

  • Biology: The compound can be used to study biological systems and interactions with various biomolecules.

  • Industry: The compound is used in the production of catalysts and other chemical intermediates.

Mechanism of Action

The mechanism by which (1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, influencing biological processes and leading to desired outcomes.

Comparison with Similar Compounds

(1S,4S)-2-Phenyl-2,5-diazabicyclo[2.2.1]heptane hydrochloride is unique due to its chiral structure and specific functional groups. Similar compounds include:

  • (1S,4S)-2-(3-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride

  • (1S,4S)-2-(4-Methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane hydrochloride

These compounds differ in their substituents, which can lead to variations in their chemical properties and applications.

Properties

IUPAC Name

(1S,4S)-2-phenyl-2,5-diazabicyclo[2.2.1]heptane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.ClH/c1-2-4-10(5-3-1)13-8-9-6-11(13)7-12-9;/h1-5,9,11-12H,6-8H2;1H/t9-,11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMNUMQBTBAIDY-ROLPUNSJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNC1CN2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN[C@@H]1CN2C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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